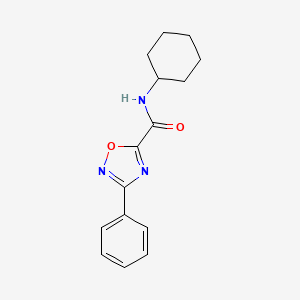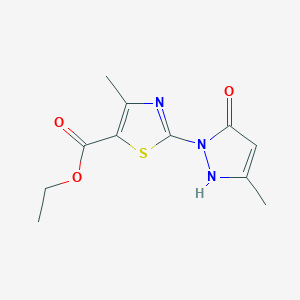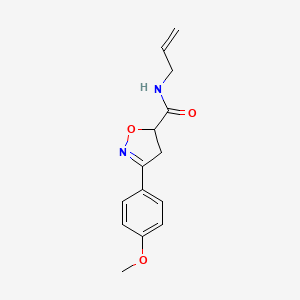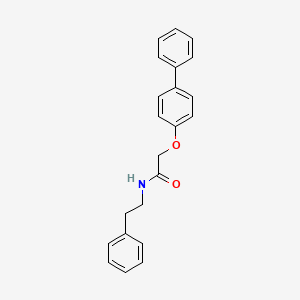![molecular formula C16H25N5O B5555472 5-ethyl-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]pyrimidine](/img/structure/B5555472.png)
5-ethyl-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound and related derivatives often involves nucleophilic substitution reactions and the use of hydrothermal conditions for crystallization. For instance, the synthesis of poly[[bis[μ2-8-ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylato]cobalt(II)] dihydrate] showcases a method involving hydrothermal synthesis to achieve a compound with a distorted trans-CoN2O4 octahedral geometry (Qi, Shao, & Li, 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various techniques, including X-ray diffraction. The crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate reveals insights into the arrangement of molecules and the intermolecular forces at play, providing a basis for understanding the structural aspects of 5-ethyl-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]pyrimidine (Yang, 2009).
Chemical Reactions and Properties
Chemical reactions involving this compound include hydroxylation, amide hydrolysis, N-dealkylation, and unusual scission of the pyrimidine ring. These reactions are indicative of its reactive nature and potential for modification, which could be leveraged in various applications. The metabolism and excretion of a similar compound, PF-00734200, provide insights into the metabolic pathways and potential chemical transformations (Sharma et al., 2012).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, crystallinity, and thermal stability, are critical for its application in various fields. The synthesis and characterization of derivatives provide valuable information on the physical attributes that influence its behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the compound's functionality. Studies on related compounds have shown a variety of interactions, such as hydrogen bonding and π–π stacking, which are significant for the compound's chemical behavior and potential applications (Zhang et al., 2011).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Studies have shown the synthesis of heterocyclic compounds, including piperazine, pyrrolidine, and pyrimidine derivatives, through condensation and other chemical reactions, highlighting the versatility of these structures in medicinal chemistry and drug design. For example, the condensation of 2-aminofluorene with α,ω-dibromoalkanes yields N, N′-(2-fluorenyl) derivatives of piperazine and pyrrolidine, showcasing the compound's relevance in synthesizing complex heterocyclic structures (Barak, 1968).
Antagonistic Properties and Binding Affinity
A series of piperazin-1-yl substituted unfused heterobiaryls, acting as ligands for the 5-HT7 receptors, were synthesized to explore structural features affecting 5-HT7 binding affinity. These studies illustrate the compound's utility in developing receptor-specific antagonists with potential therapeutic applications (Strekowski et al., 2016).
Anti-Inflammatory and Analgesic Agents
Research into novel heterocyclic compounds derived from visnaginone and khellinone has demonstrated significant anti-inflammatory and analgesic activities. These compounds, including various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, highlight the therapeutic potential of such structures in developing new treatments (Abu‐Hashem et al., 2020).
Pharmacokinetics and Metabolism Studies
The pharmacokinetics, excretion, and metabolism of dipeptidyl peptidase inhibitors, including compounds with pyrimidin-2-yl and piperazin-1-yl groups, have been extensively studied in rats, dogs, and humans. These studies offer insight into the metabolic pathways and elimination processes of such compounds, essential for drug development (Sharma et al., 2012).
Antihypertensive Agents
Research into 1,2,4-triazolol[1,5-alpha]pyrimidines with morpholine, piperidine, or piperazine moieties has identified compounds with promising antihypertensive activity. These findings underscore the potential of such derivatives in creating new treatments for hypertension (Bayomi et al., 1999).
Propriétés
IUPAC Name |
2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-2-14-11-17-16(18-12-14)21-9-7-19(8-10-21)13-15(22)20-5-3-4-6-20/h11-12H,2-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDPBMYRUWNEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(4-methylphenyl)sulfinyl]amino}benzoic acid](/img/structure/B5555397.png)
![N-[2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555402.png)

![7-[3-(2-methoxyphenoxy)azetidin-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555408.png)

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555438.png)
![{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5555454.png)

![5-ethyl-4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5555495.png)
![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B5555503.png)
![1-butyl-4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5555506.png)

